4-(TERT-BUTYL)-N'-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE
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Overview
Description
4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors
- Automated synthesis systems
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE
- **4-(TERT-BUTYL)-N’-{(E)-1-[1-(6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE
Uniqueness
4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE is unique due to its specific substitution pattern on the benzyl and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H26ClFN4O |
---|---|
Molecular Weight |
489g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H26ClFN4O/c1-28(2,3)22-14-12-20(13-15-22)27(35)32-31-16-21-17-34(18-23-24(29)10-7-11-25(23)30)33-26(21)19-8-5-4-6-9-19/h4-17H,18H2,1-3H3,(H,32,35)/b31-16+ |
InChI Key |
ZLHRIWZSOXMCBJ-WCMJOSRZSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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